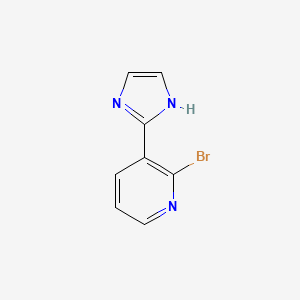

2-Bromo-3-(1h-imidazol-2-yl)pyridine

Description

Historical Context and Evolution of Pyridine-Imidazole Scaffolds in Organic and Inorganic Chemistry

The story of pyridine-imidazole frameworks begins with the independent discovery and characterization of their parent compounds. Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, was first isolated from coal tar in 1846. nih.govwikipedia.org Its structure, analogous to benzene (B151609) with one CH group replaced by nitrogen, was elucidated in the late 1860s and early 1870s. nih.govwikipedia.org Imidazole (B134444), a five-membered aromatic ring with two nitrogen atoms, was first synthesized in 1858. This highly polar and amphoteric compound plays a crucial role in biological systems, most notably as a component of the amino acid histidine. nih.gov

For a considerable period, research into these heterocycles proceeded along separate paths. The initial synthesis of a fused pyridine-imidazole system, known as imidazopyridine, was reported by Tschitschibabin and Kirsanow in 1925. nih.gove3s-conferences.org However, for many years, these scaffolds were largely overlooked in organic chemistry due to a lack of efficient synthetic methodologies for creating highly functionalized derivatives. nih.gov

The resurgence of interest in pyridine-imidazole scaffolds, particularly in the latter half of the 20th century and into the 21st, can be attributed to the recognition of their vast potential in medicinal chemistry. nih.govresearchgate.net The development of modern synthetic techniques, especially in organometallic chemistry, has enabled the creation of a diverse array of functionalized imidazopyridines and related structures. nih.gov This has led to their recognition as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. researchgate.netrsc.org The evolution of these scaffolds is thus intrinsically linked to the advancement of synthetic organic chemistry and a deeper understanding of their structure-activity relationships in biological systems.

Significance of Heterocyclic Systems with Fused Pyridine and Imidazole Moieties

The fusion of pyridine and imidazole rings into a single, rigid bicyclic or polycyclic structure gives rise to compounds with enhanced chemical stability, unique electronic properties, and versatile reactivity compared to their individual components. ias.ac.in This structural amalgamation is of profound significance across various scientific disciplines, from medicine to materials science.

In medicinal chemistry, the significance of fused pyridine-imidazole systems, such as imidazopyridines, is immense. eurekaselect.com These frameworks are present in a multitude of biologically active molecules and pharmaceuticals. nih.govresearchgate.netnih.gov Their rigid, planar structure allows for efficient interaction with biological targets like enzymes and receptors. ias.ac.in The nitrogen atoms within the rings can act as hydrogen bond donors and acceptors, facilitating strong binding to protein active sites. nih.gov This has led to the development of drugs with a wide range of therapeutic applications, including hypnotic agents (Zolpidem), gastroprotective agents (Zolimidine), and anticancer and antiviral compounds. nih.govresearchgate.netnih.gov The structural similarity of some imidazopyridine isomers to purines makes them valuable for biological investigations. nih.gov

Beyond pharmaceuticals, these fused heterocyclic systems are crucial in the design of functional materials. ias.ac.in The π-conjugated bicyclic structure of imidazopyridines can result in significant fluorescent properties. ijrpr.com This luminescence makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. ijrpr.com The ability to fine-tune their electronic and optical properties through synthetic modifications further enhances their utility in materials science. ias.ac.in

| Area of Significance | Key Attributes of Fused Pyridine-Imidazole Systems | Examples of Applications |

| Medicinal Chemistry | Rigid, planar structure; hydrogen bonding capabilities; bioisosterism with purines. nih.govias.ac.innih.gov | Anticancer, antiviral, antibacterial, hypnotic, and anti-inflammatory agents. nih.govresearchgate.net |

| Materials Science | π-conjugated bicyclic structure; fluorescence and luminescence. ijrpr.com | Organic light-emitting diodes (OLEDs), polymer films, fluorescent biological probes. nih.govijrpr.com |

| Organometallic Chemistry | Chelating ligands for metallic ions. | Development of on-off type sensors. |

Overview of Synthetic Challenges and Strategic Opportunities for Diverse Pyridine-Imidazole Architectures

The synthesis of diverse and highly functionalized pyridine-imidazole architectures presents both significant challenges and strategic opportunities for organic chemists. A primary challenge lies in achieving regioselectivity—the controlled synthesis of a specific isomer from reactants that could potentially form multiple products. rsc.orgnih.govnih.gov The electronic nature of the pyridine and imidazole rings can direct reactions to specific positions, making the synthesis of less favored isomers difficult. nih.gov

Traditional synthetic methods often required harsh conditions, such as high temperatures, and sometimes provided low yields. wikipedia.orge3s-conferences.org Furthermore, many synthetic routes have historically relied on pre-functionalized starting materials, limiting the accessible chemical diversity. ias.ac.in

However, these challenges have spurred the development of innovative synthetic strategies. Modern organic synthesis offers a wealth of opportunities for creating pyridine-imidazole frameworks with high efficiency and control.

Key Synthetic Strategies:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. MCRs have been successfully employed to generate highly substituted imidazopyridines. nih.gove3s-conferences.orgacs.org

C-H Functionalization: This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. It avoids the need for pre-functionalized substrates and allows for the late-stage modification of complex molecules. nih.govbeilstein-journals.org

Photochemical Methods: Utilizing visible light as a sustainable energy source, photochemical reactions can promote the formation of imidazopyridine scaffolds under mild, eco-compatible conditions. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal catalysts, particularly palladium and copper, are instrumental in forming new bonds to functionalize the pyridine-imidazole core. For instance, the Sonogashira coupling can be used to introduce alkyne groups. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

2-bromo-3-(1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H,11,12) |

InChI Key |

HPIKZMZVXCXLDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 3 1h Imidazol 2 Yl Pyridine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 2-Bromo-3-(1H-imidazol-2-yl)pyridine, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) C3 position and the imidazole (B134444) C2 position. This approach simplifies the target molecule into two key synthons: a 2-bromo-3-electrophilic pyridine derivative and a 2-nucleophilic imidazole derivative (or their synthetic equivalents).

This retrosynthetic disconnection leads to two primary precursor classes:

Halogenated Pyridine Precursors : A pyridine ring functionalized at the 2- and 3-positions, such as 2,3-dibromopyridine (B49186), where the C3 position can be selectively engaged in a cross-coupling reaction.

Imidazole-Containing Building Blocks : An imidazole ring functionalized at the C2 position with a group suitable for cross-coupling, such as an organoboron, organozinc, or organotin moiety.

The forward synthesis, therefore, involves the preparation of these precursors followed by a transition metal-catalyzed cross-coupling reaction to form the desired C-C bond.

For instance, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) through a diazotization reaction followed by bromination. wikipedia.orgorgsyn.org A general procedure involves treating 2-aminopyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) at low temperatures. orgsyn.org This Sandmeyer-type reaction effectively replaces the amino group with a bromine atom.

The synthesis of 2,3-dibromopyridine can be more complex. It is often prepared from precursors like 2-amino-3-bromopyridine (B76627) or by direct bromination of pyridine under specific conditions, though the latter can lead to mixtures of isomers. A reliable method involves the diazotization of 3-amino-2-bromopyridine (B189615) or a related aminopyridine precursor. The choice of starting material and reaction conditions is critical to achieve the desired regioselectivity.

Table 1: Representative Synthesis of Brominated Pyridines

| Starting Material | Reagents | Product | Typical Yield |

| 2-Aminopyridine | 1. HBr, Br₂ 2. NaNO₂ | 2-Bromopyridine | 86-92% orgsyn.org |

| 2-Amino-5-bromopyridine | 1. HBr, CuBr 2. NaNO₂ | 2,5-Dibromopyridine | ~83% (overall) heteroletters.org |

This table is for illustrative purposes; specific conditions for 2,3-dibromopyridine synthesis may vary.

The imidazole moiety is a fundamental building block in many bioactive molecules. nih.govresearchgate.net For its use in cross-coupling reactions, the imidazole ring must be appropriately functionalized. uib.nosemanticscholar.org This can be achieved either by building the functionalized imidazole ring from acyclic precursors or by functionalizing a pre-existing imidazole core. nih.gov

Common strategies involve the halogenation of the imidazole backbone, particularly at the C2 position, which can then be converted into organometallic reagents. semanticscholar.org For example, N-protected imidazoles can be selectively brominated or iodinated. Subsequent halogen-metal exchange (e.g., with butyllithium) followed by quenching with an appropriate electrophile can generate the desired building block.

For Suzuki-Miyaura Coupling : An imidazole-2-boronic acid or ester can be prepared. This is often achieved by reacting a 2-lithioimidazole intermediate with a trialkyl borate.

For Negishi Coupling : A 2-zincioimidazole species is required. This can be generated in situ from a 2-haloimidazole and activated zinc or by transmetalation from a 2-lithioimidazole. wikipedia.orgorgsyn.org

For Stille Coupling : An organostannane, such as 2-(tributylstannyl)imidazole, is used. wikipedia.org These are often stable and can be prepared from the corresponding 2-lithioimidazole and a tributyltin halide. libretexts.org

The N-H proton of imidazole is acidic and can interfere with many organometallic reactions. Therefore, protection of the imidazole nitrogen (e.g., with a trityl, tosyl, or SEM group) is often a necessary step before functionalization and coupling.

Carbon-Carbon Bond Formation Strategies for Pyridine-Imidazole Coupling

The key step in assembling this compound is the formation of the C-C bond between the two heterocyclic precursors. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are widely used for constructing biaryl and hetero-biaryl systems due to their high efficiency and functional group tolerance. wikipedia.orgwikipedia.orgnih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (e.g., imidazole-2-boronic acid) with an organic halide (e.g., 2,3-dibromopyridine) in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction is popular due to the stability and low toxicity of the boronic acid reagents. Selective coupling at the more reactive C3 position of 2,3-dibromopyridine would be required.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent (e.g., 2-zincioimidazole) with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and tolerance of a wide range of functional groups, often proceeding under mild conditions. orgsyn.orgnih.gov

Stille Coupling : This reaction couples an organotin reagent (e.g., 2-(tributylstannyl)imidazole) with an organic halide. wikipedia.orglibretexts.org While effective, the toxicity of organotin compounds has led to a preference for other methods in some applications. wikipedia.org The reaction conditions often involve a palladium catalyst and may require additives like copper(I) iodide. researchgate.net

The success of a cross-coupling reaction is highly dependent on the catalyst system, which consists of a metal precursor (typically a palladium(0) or palladium(II) salt) and a supporting ligand. beilstein-journals.org The ligand stabilizes the metal center, influences its reactivity, and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). wikipedia.org

Catalyst Precursors : Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

Ligand Architectures : A vast array of ligands has been developed to improve catalytic activity.

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-Tol)₃), and bulky, electron-rich phosphines like XPhos and SPhos are frequently used.

N-Heterocyclic Carbenes (NHCs) : NHC ligands have emerged as powerful alternatives to phosphines, often providing higher stability and activity, especially for coupling sterically hindered or electron-poor substrates. nih.gov

Nitrogen-based Ligands : Bidentate nitrogen ligands, such as 1,10-phenanthroline (B135089) and bipyridine, can also be effective in certain coupling reactions. uib.nobeilstein-journals.org

Optimization involves screening different combinations of palladium precursors and ligands to find the system that provides the highest yield and selectivity for the desired product.

Table 2: Catalyst Systems for Heterocyclic Cross-Coupling Reactions

| Coupling Reaction | Catalyst Precursor | Ligand | Typical Substrates | Notes |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | Heteroaryl bromides, Heteroaryl boronic acids | Effective for challenging couplings. acs.org |

| Negishi | PdCl₂(dppf) | dppf | Aryl halides, Organozinc reagents | Good functional group tolerance. wikipedia.org |

| Negishi | Ni(acac)₂ | - | Aryl chlorides, Organozinc reagents | Nickel catalysts can be a cost-effective alternative. wikipedia.org |

| Stille | Pd(PPh₃)₄ | PPh₃ | Heteroaryl halides, Organostannanes | A classic, reliable system. wikipedia.orgresearchgate.net |

| Stille | Pd₂(dba)₃ | P(o-Tol)₃ | Pyridinium salts, Heteroarylstannanes | Used with additives like CuI. researchgate.net |

This table provides examples of catalyst systems used in relevant cross-coupling reactions.

Fine-tuning the reaction parameters is critical for maximizing the yield and minimizing side reactions. uib.no

Temperature : The reaction temperature significantly affects the rate of reaction. While some modern catalyst systems operate at room temperature, many cross-coupling reactions require heating (typically between 50-120 °C) to overcome activation barriers, particularly for less reactive substrates like aryl chlorides. uib.nobeilstein-journals.org However, excessively high temperatures can lead to catalyst decomposition or side product formation.

Solvent : The choice of solvent is crucial as it must dissolve the reactants and reagents while being compatible with the catalytic cycle. Common solvents include ethereal solvents (DME, THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO). For Suzuki-Miyaura reactions, mixtures containing water are often used to facilitate the dissolution of the inorganic base. acs.org

Concentration : The concentration of reactants can influence reaction rates and the relative prevalence of side reactions. While higher concentrations can accelerate the desired reaction, they may also promote catalyst deactivation or oligomerization of starting materials in some cases.

Base (for Suzuki-Miyaura) : The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction. The choice and strength of the base must be carefully selected to match the substrates and catalyst system.

Table 3: Effect of Reaction Parameters on a Hypothetical Pyridine-Imidazole Coupling

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Temperature | 25 °C | 80 °C | 120 °C | Yield may increase from A to B, but decomposition may occur at C. |

| Solvent | Toluene | DMF | Dioxane/H₂O | Solvent choice depends on the specific coupling type (e.g., Dioxane/H₂O for Suzuki). |

| Catalyst Loading | 5 mol% | 1 mol% | 0.1 mol% | Higher loading (A) may ensure completion; lower loading (C) is more economical but may be slower. |

| Base (Suzuki) | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Stronger bases (Cs₂CO₃) can accelerate the reaction but may not be compatible with all functional groups. |

This table illustrates the general influence of reaction parameters on the outcome of a cross-coupling reaction.

Directed Ortho-Metallation (DoM) Approaches for Regioselective Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the context of pyridine synthesis, a directing metalation group (DMG) guides the deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position. wikipedia.org For pyridine derivatives, the basic nature of the ring nitrogen can complicate this process by leading to 1,2-addition of the organometallic reagent. harvard.edu However, with appropriate directing groups, efficient lithiation of the pyridine ring can be achieved. harvard.edu

In the synthesis of precursors to this compound, DoM can be envisioned on a 2-bromopyridine scaffold. The bromine atom itself can serve as a directed metalation group, facilitating lithiation at the C-3 position. researchgate.net This approach allows for the introduction of an imidazole precursor or a functional group that can be later converted to the imidazole ring. The choice of base is critical, with alkyllithiums like n-butyllithium, sec-butyllithium, and tert-butyllithium (B1211817) being commonly employed, often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA). harvard.eduuwindsor.ca The resulting ortho-lithiated species is then quenched with a suitable electrophile to introduce the desired functionality at the 3-position. The regioselectivity of this method is a key advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Cyclization Reactions for Imidazole Ring Formation on Pyridine Scaffolds

The construction of the imidazole ring onto a pre-existing pyridine scaffold is a common and versatile strategy. A variety of cyclization methods can be employed, often involving the reaction of a 2-aminopyridine derivative with a two-carbon synthon that will form the imidazole ring.

One established method involves the condensation of 2-aminopyridines with α-haloketones. scielo.br A proposed mechanism for this reaction includes the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine. scielo.br This strategy has been shown to be effective for the synthesis of various imidazo[1,2-a]pyridines.

Another approach involves the intramolecular cyclization of N-propargylaminopyridines. This method can proceed under metal-free conditions in environmentally benign solvents like water. rsc.org The reaction is believed to proceed via a 5-exo-dig cyclization process. rsc.org While this method has shown remarkable flexibility with both electron-rich and electron-poor N-propargylaminopyridines, extensions to 3-bromo substituted pyridines have presented challenges. rsc.org

Copper-catalyzed annulation reactions of terminal alkynes with 2-aminopyridine derivatives have also been reported for the synthesis of 2-halogenated imidazo[1,2-a]pyridines, using a copper halide as the halogen source. researchgate.net

Carbon-Heteroatom Bond Formation and Functional Group Interconversions

The formation of carbon-heteroatom bonds is a fundamental aspect of synthesizing complex heterocyclic molecules like this compound. Transition metal-catalyzed cross-coupling reactions are particularly important for creating C-N, C-O, and C-S bonds. nih.gov Copper-catalyzed reactions, for instance, have been successfully used in the synthesis of imidazo[1,2-a]pyridines. researchgate.net These reactions can involve the coupling of a pyridine derivative with an imidazole precursor.

Functional group interconversions are also crucial for elaborating the pyridine scaffold. For example, a common route to 2-bromopyridine involves the diazotization of 2-aminopyridine followed by bromination. researchgate.netorgsyn.org This transformation allows for the introduction of the bromo substituent at a specific position. The bromine atom can then serve as a handle for further functionalization, including cross-coupling reactions or as a directing group in ortho-metallation.

The reactivity of the pyridine ring is influenced by the electron-withdrawing effect of the nitrogen atom, making it more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity can be exploited to introduce various functional groups that can then be transformed to build the imidazole ring.

Multicomponent Reactions for Efficient Synthesis of this compound

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more reactants in a single step. rasayanjournal.co.inacsgcipr.org This strategy is advantageous for its atom economy, reduced reaction times, and simplified workup procedures. rasayanjournal.co.inresearchgate.net

Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org A notable example is the one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, often catalyzed by copper(I) iodide. organic-chemistry.org This reaction generates the imidazo[1,2-a]pyridine core in high yields. Another three-component reaction involves the condensation of an amine, an aldehyde, and an α-acidic isocyanide to efficiently provide substituted 2-imidazolines under mild conditions. vu.nl

While a specific MCR for the direct synthesis of this compound is not extensively detailed in the provided context, the principles of MCRs can be applied. For instance, a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, with copper as a catalyst, has been used to synthesize various imidazo[1,2-a]pyridine derivatives. bio-conferences.org Adapting such a reaction with a suitably substituted 2-aminopyridine could provide an efficient route to the target molecule.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in organic synthesis aims to reduce the environmental impact of chemical processes. mdpi.com This includes the use of environmentally benign solvents, catalysts, and energy sources, as well as the development of atom-economical reactions like MCRs. rasayanjournal.co.inccspublishing.org.cn

A significant focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. Water is considered an ideal green solvent due to its non-toxic and non-flammable nature. nih.gov The synthesis of imidazole derivatives has been successfully carried out in water, which can be particularly advantageous for certain reaction types. rsc.orgnih.gov

Solvent-free reaction conditions represent another important green chemistry approach. researchgate.netasianpubs.org These reactions, often conducted by grinding the reactants together or heating them in the absence of a solvent, can lead to higher yields, shorter reaction times, and easier product purification. researchgate.net Several methods for the synthesis of imidazole and imidazo[1,2-a]pyridine derivatives have been developed under solvent-free conditions. scielo.brasianpubs.org For example, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives. asianpubs.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net The use of microwave irradiation can be particularly beneficial for MCRs and solvent-free reactions. rsc.orgsemanticscholar.org

The synthesis of imidazo[1,2-a]pyridine derivatives has been successfully achieved using microwave irradiation. One-pot, three-component reactions of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation have been reported to produce 2,3-disubstituted imidazo[1,2-a]pyridines in good yields. rsc.org Similarly, the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives has been accomplished through a one-pot microwave-assisted protocol with yields over 80%. mdpi.com These examples highlight the potential of microwave-assisted synthesis to provide a rapid and efficient route to this compound and related compounds.

Utilization of Heterogeneous Catalysis and Recyclable Catalysts

The shift from homogeneous to heterogeneous catalysis is a key trend in green chemistry, driven by the advantages of easier catalyst separation, handling, and recyclability, which in turn reduce costs and environmental impact. In the context of the synthesis of this compound via the proposed Radziszewski-type reaction, several classes of heterogeneous catalysts could be employed to facilitate the condensation and cyclization steps.

Recent research into imidazole synthesis has highlighted the efficacy of various solid-supported catalysts. For instance, silica-supported ferric chloride (FeCl3/SiO2) has been demonstrated as an effective heterogeneous catalyst for the synthesis of multisubstituted imidazoles under solvent-free conditions. researchgate.net This type of catalyst offers a large surface area and Lewis acidic sites that can activate the carbonyl groups of 2-bromopyridine-3-carbaldehyde and glyoxal (B1671930), thereby promoting the reaction with ammonia (B1221849). A significant advantage of such solid-supported catalysts is their straightforward recovery by simple filtration and potential for reuse over multiple reaction cycles with minimal loss of activity.

Another promising class of recyclable catalysts includes biopolymers like chitosan. Chitosan, a biodegradable and readily available polysaccharide, can act as a green and reusable catalyst in various organic transformations, including the synthesis of imidazole derivatives. ijsrch.com Its basic nature can facilitate the deprotonation steps involved in the reaction mechanism. Furthermore, catalysts based on magnetic nanoparticles, such as copper- or iron-based nanoparticles, offer the benefit of facile separation from the reaction mixture using an external magnet. jetir.org

The table below illustrates the potential application of various recyclable catalysts for the synthesis of this compound, with hypothetical but representative data based on related literature.

| Catalyst | Reaction Time (hours) | Yield (%) | Catalyst Recyclability (Number of Cycles) |

| FeCl3/SiO2 | 4 | 88 | 5 |

| Chitosan | 6 | 82 | 10 |

| CuFe2O4 Nanoparticles | 3 | 91 | 6 |

These examples underscore the potential of heterogeneous and recyclable catalysts to render the synthesis of this compound more sustainable and economically viable.

Strategies for Atom Economy and Waste Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Debus-Radziszewski synthesis, being a multicomponent reaction, is inherently more atom-economical than a traditional multi-step synthesis, as it combines multiple reactants in a single step to form the final product, often with the loss of only small molecules like water as byproducts.

The theoretical atom economy for the proposed synthesis of this compound from 2-bromopyridine-3-carbaldehyde, glyoxal, and ammonia can be calculated as follows:

Reaction: C₆H₄BrN(CHO) + (CHO)₂ + 2NH₃ → C₈H₆BrN₃ + 3H₂O

Molecular Weights:

2-bromopyridine-3-carbaldehyde (C₆H₄BrNO): 186.01 g/mol

Glyoxal (C₂H₂O₂): 58.04 g/mol

Ammonia (NH₃): 17.03 g/mol

this compound (C₈H₆BrN₃): 224.06 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product) / (Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (224.06) / (186.01 + 58.04 + 2 * 17.03) x 100

Atom Economy (%) = (224.06) / (278.11) x 100 ≈ 80.57%

This calculation indicates that a significant portion of the reactant atoms is incorporated into the final product. To further enhance the green credentials of the synthesis, several waste minimization strategies can be implemented:

Solvent Selection: Performing the reaction under solvent-free conditions or in green solvents such as water or ethanol (B145695) can significantly reduce the generation of volatile organic compound (VOC) waste. ijprajournal.com

Catalyst Choice: As discussed in the previous section, the use of recyclable heterogeneous catalysts eliminates the need for stoichiometric reagents that would otherwise contribute to the waste stream.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve the yield and selectivity of the desired product, thereby reducing the formation of byproducts and the need for extensive purification, which itself can generate significant waste. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of imidazoles, contributing to a more efficient and less wasteful process. orientjchem.org

The following table outlines key strategies for improving the sustainability of the synthesis of this compound.

| Strategy | Description | Impact on Waste Minimization |

| Multicomponent Reaction | Combining three starting materials in a single step. | High atom economy, reduced number of synthetic and purification steps. |

| Heterogeneous Catalysis | Employing solid-supported or magnetic catalysts. | Easy catalyst separation and recycling, minimizing catalyst waste. |

| Green Solvents | Using water, ethanol, or solvent-free conditions. | Reduction or elimination of volatile organic compound (VOC) waste. |

| Microwave Irradiation | Utilizing microwave energy to drive the reaction. | Shorter reaction times, often leading to higher yields and fewer byproducts. |

By integrating these strategies, the synthesis of this compound can be designed to be not only efficient in its chemical transformation but also mindful of its environmental footprint.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 1h Imidazol 2 Yl Pyridine

Elucidation of Reaction Pathways in Synthetic Transformations

While a definitive synthetic pathway for 2-bromo-3-(1H-imidazol-2-yl)pyridine is not extensively documented in the literature, plausible reaction pathways can be elucidated by drawing parallels with the synthesis of structurally related imidazo[1,2-a]pyridines. researchgate.netrsc.org A common and effective method for the construction of the imidazo[1,2-a]pyridine (B132010) core involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. researchgate.netrsc.org

One proposed pathway for the synthesis of a precursor to this compound could involve the reaction of 2-amino-3-bromopyridine (B76627) with a suitable glyoxal (B1671930) derivative, followed by cyclization and subsequent functional group manipulations. Alternatively, a tandem nucleophilic substitution/cyclization reaction between a 2-aminopyridine and a gem-dibromovinyl compound could lead to the formation of a substituted imidazo[1,2-a]pyridine, which could then be further modified to yield the target molecule. researchgate.net

A plausible synthetic route to a related compound, 3-bromoimidazo[1,2-a]pyridine, involves the reaction of 2-aminopyridine with α-bromoketones. This reaction can be directed towards different products based on the reaction conditions. For instance, in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene, N-(pyridin-2-yl)amides are formed via C-C bond cleavage. In contrast, when only TBHP is used in ethyl acetate (B1210297), a one-pot tandem cyclization/bromination occurs to yield 3-bromoimidazopyridines. rsc.org

In the context of transformations of this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a key class of reactions. mit.edu The general mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Plausible Reaction Pathway for Suzuki-Miyaura Coupling:

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, inserting into the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The regioselectivity of such coupling reactions with polyhalogenated heterocycles can be influenced by factors such as the carbon-halogen bond dissociation energy and the electronic properties of the heterocyclic ring. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the context of palladium-catalyzed cross-coupling reactions involving this compound, several key intermediates are proposed based on extensive studies of similar systems.

During the palladium-catalyzed N-arylation of unsymmetrical imidazoles, palladium(II) complexes are presumed to be key intermediates. mit.edu Density functional theory (DFT) calculations have supported the formation of such complexes and have been used to rationalize the regioselectivity of the arylation. mit.edu These calculations suggest that steric interactions in the palladium-imidazole complex can significantly influence the reaction outcome. mit.edu

In the Suzuki-Miyaura coupling of bromopyridines, the formation of an organopalladium(II) species after the oxidative addition step is a critical intermediate. nih.gov Subsequent intermediates involve the palladium complex after transmetalation, where the aryl group from the boronic acid has replaced the bromide ion on the palladium center. While often transient and challenging to isolate, these intermediates have been computationally modeled and, in some cases, indirectly observed through spectroscopic methods. mit.edu

For the synthesis of related imidazo[1,2-a]pyridines, N-alkylpyridinium salts have been identified as intermediates when 2-methylpyridines are condensed with 3-(2-bromoacetyl)coumarins in dry benzene (B151609). These salts can then undergo cyclization upon heating with a base like sodium bicarbonate. mdpi.com In the proposed synthesis of 3-bromoimidazo[1,2-a]pyridines, an imidazo[1,2-a]pyridine is suggested as a key intermediate which then undergoes bromination. rsc.org

| Reaction Type | Proposed Key Intermediates | Method of Identification/Characterization |

| Palladium-Catalyzed N-Arylation of Imidazoles | Palladium(II)-imidazole complexes | DFT Calculations mit.edu |

| Suzuki-Miyaura Coupling of Bromopyridines | Organopalladium(II) halide complexes, Organopalladium(II) aryl complexes | Computational Modeling, Spectroscopic Studies (indirect) mit.edunih.gov |

| Synthesis of Indolizines | N-alkylpyridinium salts | Isolation and subsequent reaction mdpi.com |

| Synthesis of 3-bromoimidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine | Control experiments rsc.org |

Kinetic and Thermodynamic Studies of Reactivity

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the peer-reviewed literature. However, general principles of kinetic and thermodynamic control are applicable to its reactions.

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed the fastest (i.e., has the lowest activation energy). This product is not necessarily the most stable one.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product, regardless of the rate of its formation.

For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. In many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. libretexts.org However, in some cases, transmetalation or reductive elimination can be rate-limiting. Kinetic studies on the Suzuki-Miyaura coupling of fluorinated aryl bromides have been conducted to determine the kinetic parameters of the reactions, providing insights into the reaction mechanism. mdpi.com

The study of reaction kinetics can also reveal the order of the reaction with respect to each reactant, providing further mechanistic details. For instance, first-order kinetics with respect to the post-transmetalation palladium complex has been observed in some Suzuki-Miyaura reactions, indicating that the reductive elimination is the rate-determining step in those cases. libretexts.org

Without specific experimental data for this compound, it is challenging to definitively assign kinetic or thermodynamic control to its various potential reactions. Such studies would be a valuable area for future research to optimize reaction conditions for desired outcomes.

Role of Catalysts, Ligands, and Additives in Reaction Mechanisms

Catalysts: Palladium complexes are the most common catalysts for cross-coupling reactions of aryl halides like this compound. libretexts.org The active catalytic species is typically a palladium(0) complex, which can be generated in situ from a palladium(II) precursor such as palladium(II) acetate or palladium(II) chloride. libretexts.org The catalyst's role is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Ligands: Ligands are crucial for stabilizing the metal center, modulating its reactivity, and influencing the steric and electronic environment around the metal. In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are widely used. acs.org

Phosphine Ligands: The electronic and steric properties of phosphine ligands can be fine-tuned to optimize the reaction. Electron-rich and bulky phosphines can promote the oxidative addition and reductive elimination steps.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium, often leading to highly active and robust catalysts.

The choice of ligand can also influence the regioselectivity of reactions. For instance, in the palladium-catalyzed arylation of unsymmetrical imidazoles, the use of a specific phosphine ligand was found to be critical for achieving complete N1-selectivity. mit.edu

Additives: Additives, such as bases, salts, and phase-transfer agents, can significantly impact the reaction mechanism and outcome.

Bases: In Suzuki-Miyaura reactions, a base is required to activate the organoboron reagent, facilitating the transmetalation step. Common bases include carbonates, phosphates, and hydroxides.

Salts: The addition of certain salts can influence the solubility of intermediates or affect the aggregation state of the catalyst, thereby altering its activity.

Phase-Transfer Catalysts: In reactions involving multiple phases, phase-transfer catalysts can facilitate the transport of reactants between phases, increasing the reaction rate.

The following table summarizes the roles of these components in a typical palladium-catalyzed cross-coupling reaction.

| Component | General Role in Mechanism | Examples |

| Catalyst | Facilitates oxidative addition, transmetalation, and reductive elimination. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org |

| Ligand | Stabilizes the metal center, modulates reactivity, influences selectivity. | Triphenylphosphine, Buchwald-type phosphines, NHCs mit.eduacs.org |

| Additive (Base) | Activates the organoboron reagent for transmetalation. | K₂CO₃, K₃PO₄, NaOH mdpi.com |

Computational Mechanistic Studies for Reaction Pathway Verification

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, verifying proposed reaction pathways, and predicting the reactivity and selectivity of chemical reactions. researchgate.net For complex molecules like this compound, DFT calculations can provide valuable insights that are often difficult to obtain experimentally.

DFT studies have been successfully employed to elucidate the mechanisms of palladium-catalyzed cross-coupling reactions. For example, calculations have been used to determine the activation barriers for the elementary steps of the Suzuki-Miyaura reaction, helping to identify the rate-determining step. nih.gov A DFT study on the Suzuki-Miyaura cross-coupling reaction on a palladium-H-beta zeolite catalyst investigated the mechanism and found the transmetalation step to be rate-determining. nih.gov

In the context of reactions involving imidazoles, DFT calculations have been used to rationalize the regioselectivity of N-arylation. By comparing the energies of different transition states, researchers were able to predict and explain the preferential formation of the N1-arylated product. mit.edu Furthermore, DFT has been used to study the electronic structure and reactivity of imidazole (B134444) derivatives, providing insights into their potential as inhibitors for biological targets. researchgate.net

A DFT study of the palladium-catalyzed cross-coupling of phenylboronic acid with acetic anhydride (B1165640) explored two alternative catalytic cycles, one starting from a neutral Pd(0) complex and the other from an anionic species. The calculations provided reaction profiles consistent with experimental findings and offered insights into the role of the acetate base in the transmetalation step. researchgate.net

The table below provides examples of how computational studies have contributed to understanding reaction mechanisms relevant to this compound.

| Reaction Studied | Computational Method | Key Mechanistic Insights Gained |

| Palladium-Catalyzed N-Arylation of Unsymmetric Imidazoles | DFT | Rationalization of N1-regioselectivity based on steric interactions in palladium-imidazole intermediates. mit.edu |

| Suzuki-Miyaura Coupling on a Pd-Zeolite Catalyst | DFT | Identification of transmetalation as the rate-determining step and elucidation of the role of the zeolite framework. nih.gov |

| Suzuki-Miyaura Coupling of Phenylboronic Acid with Acetic Anhydride | DFT | Investigation of alternative catalytic cycles and the role of the base in the transmetalation transition state. researchgate.net |

| Electronic Properties of Imidazole Derivatives | DFT | Analysis of HOMO-LUMO energy gaps to predict reactivity and stability. researchgate.net |

These examples highlight the power of computational chemistry to complement experimental studies and provide a deeper understanding of the intricate mechanistic details of reactions involving complex heterocyclic molecules.

Reactivity and Derivatization Chemistry of 2 Bromo 3 1h Imidazol 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring of 2-Bromo-3-(1H-imidazol-2-yl)pyridine is characterized by the competing electronic effects of the electron-withdrawing nitrogen atom and the bromo and imidazolyl substituents. These features govern its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution at the Bromine Site (e.g., Cross-Coupling Reactions)

The presence of a bromine atom on the electron-deficient pyridine ring makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). dalalinstitute.compressbooks.publibretexts.org This reactivity is most effectively harnessed through palladium-catalyzed cross-coupling reactions, which provide a powerful tool for C-C and C-N bond formation. The general mechanism for these transformations involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. acs.org

A variety of cross-coupling reactions can be applied to substrates like this compound. For instance, Suzuki coupling with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all viable strategies for derivatization at the C2 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govacs.orgnih.gov For example, palladium acetate (B1210297) combined with bulky, electron-rich phosphine (B1218219) ligands like XPhos or RuPhos, and a base such as lithium bis(trimethylsilyl)amide (LiHMDS), has proven effective for the amination of similar 3-halo-2-aminopyridines. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd2(dba)3 / RuPhos or BrettPhos | LiHMDS or NaOtBu | THF or Dioxane | nih.gov |

| Hiyama Coupling | Organosilanes (e.g., PhSi(OMe)3) | Pd(OAc)2 / IPr·HCl | TBAF | THF | nih.gov |

| Negishi Coupling | Organozinc Reagents | PdCl2(dppf) | None | THF | znaturforsch.com |

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

In contrast to its reactivity towards nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution (EAS). wikipedia.org The ring nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases the deactivation of the ring. wikipedia.org

If EAS were to occur on this compound, substitution would be predicted to take place at the C5 position (meta to the ring nitrogen). This is because the C3 and C5 positions are the least deactivated. However, forcing conditions, such as high temperatures, are typically necessary, and yields are often low. youtube.com The development of milder, more efficient methods for the electrophilic substitution of pyridines remains a significant challenge in heterocyclic chemistry. An alternative strategy to achieve functionalization is the initial conversion of the pyridine to a pyridine-N-oxide, which activates the ring towards electrophilic attack, followed by deoxygenation. wikipedia.org

Reactivity of the Imidazole (B134444) Ring

The imidazole moiety of the molecule presents its own set of reactive sites, primarily the two nitrogen atoms and the C-H bonds of the ring.

N-Alkylation and N-Acylation Reactions

The imidazole ring contains a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). The N1 nitrogen bears a proton and can be readily deprotonated by a base to form an imidazolide (B1226674) anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. researchgate.net

The regioselectivity of N-alkylation can be influenced by several factors, including the nature of the base, solvent, and the alkylating agent. beilstein-journals.org Common conditions for N-alkylation involve the use of bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The choice of conditions can sometimes allow for selective alkylation at either the N1 or N3 position of the imidazole ring, although in the case of this compound, steric hindrance from the adjacent pyridine ring might favor substitution at the more accessible nitrogen.

| Base | Solvent | Typical Electrophile | Temperature | Reference |

|---|---|---|---|---|

| NaH | DMF or THF | Alkyl Halides (e.g., MeI, BnBr) | 0 °C to RT | researchgate.net |

| K2CO3 | DMF or Acetonitrile | Alkyl Halides | RT to 80 °C | organic-chemistry.org |

| Cs2CO3 | DMF | Alkyl Halides | RT to elevated temp. | researchgate.net |

N-Acylation can be achieved under similar conditions, using acylating agents like acid chlorides or anhydrides. These reactions are typically rapid and provide access to a range of N-acylimidazolylpyridine derivatives.

Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.orguwindsor.ca For this compound, both the pyridine nitrogen and the imidazole ring can potentially serve as directing groups.

The most acidic proton on the imidazole ring is typically at the C2 position (between the two nitrogens), but this position is already substituted in the parent molecule. The next most likely sites for deprotonation on the imidazole ring are C4 and C5. Metalation of the pyridine ring can also occur, directed by the imidazolyl group or the pyridine nitrogen itself. znaturforsch.comharvard.edu The reaction of the substrate with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures would generate a lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups with high regioselectivity. The precise site of metalation would depend on the specific reaction conditions and the relative directing ability of the heterocyclic moieties. znaturforsch.comuwindsor.ca

Regioselective Transformations of the Bromo-Imidazolylpyridine Scaffold

The bifunctional nature of this compound allows for a range of regioselective transformations. By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize one ring while leaving the other untouched.

For example, palladium-catalyzed cross-coupling reactions can be performed selectively at the C-Br bond without affecting the N-H bond of the imidazole ring, provided a suitable base is used that does not deprotonate the imidazole or that the imidazole nitrogen is protected. Conversely, N-alkylation of the imidazole ring can be achieved using standard base/alkyl halide combinations without displacing the bromine atom on the pyridine ring.

More complex transformations can be envisioned where sequential functionalization occurs. A cross-coupling reaction could first be performed at the bromine site, followed by N-alkylation of the imidazole ring on the newly formed product. Alternatively, directed metalation could be used to introduce a functional group onto either the pyridine or imidazole ring, followed by a subsequent cross-coupling reaction at the bromine position. This modular approach allows for the synthesis of a diverse library of polysubstituted imidazolylpyridines from a single starting material. acs.org The ability to control the site of reaction is paramount for the efficient synthesis of complex target molecules.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, which are critical steps in the assembly of complex molecules.

Detailed research has demonstrated the utility of this building block in constructing elaborate structures through several key synthetic transformations. The reactivity of the bromo-substituent facilitates its participation in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, among others. These methodologies are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them powerful tools for molecular construction.

For instance, in the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules, this compound can be effectively coupled with various arylboronic acids or their derivatives via the Suzuki-Miyaura reaction. This reaction proceeds under mild conditions and allows for the introduction of diverse aromatic and heteroaromatic rings at the 2-position of the pyridine.

Similarly, the Sonogashira coupling enables the introduction of alkynyl groups, providing a gateway to further transformations or the incorporation of rigid, linear linkers within a larger molecular structure. This is particularly valuable in the design of molecular wires, probes, and certain classes of enzyme inhibitors.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals. By reacting this compound with a variety of amines, complex amine-substituted pyridine derivatives can be accessed, which are key components of numerous bioactive compounds.

The following table summarizes representative examples of complex molecular architectures synthesized using this compound as a key building block, showcasing the versatility of this starting material.

| Starting Material | Reaction Type | Coupling Partner | Product |

| This compound | Suzuki Coupling | Phenylboronic acid | 2-Phenyl-3-(1H-imidazol-2-yl)pyridine |

| This compound | Sonogashira Coupling | Ethynylbenzene | 2-(Phenylethynyl)-3-(1H-imidazol-2-yl)pyridine |

| This compound | Buchwald-Hartwig Amination | Aniline | N-Phenyl-3-(1H-imidazol-2-yl)pyridin-2-amine |

| This compound | Suzuki Coupling | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(1H-imidazol-2-yl)pyridine |

| This compound | Sonogashira Coupling | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-3-(1H-imidazol-2-yl)pyridine |

| This compound | Buchwald-Hartwig Amination | Morpholine | 4-(3-(1H-Imidazol-2-yl)pyridin-2-yl)morpholine |

The successful synthesis of these and other complex derivatives underscores the strategic importance of this compound in contemporary organic synthesis. The ability to readily functionalize this core structure through reliable and high-yielding cross-coupling reactions provides a powerful platform for the rapid generation of molecular diversity and the construction of sophisticated molecular targets.

Coordination Chemistry and Ligand Properties of 2 Bromo 3 1h Imidazol 2 Yl Pyridine

Chelation Modes and Binding Affinities with Transition Metals

There is no available scientific literature that specifically investigates the chelation modes and binding affinities of 2-Bromo-3-(1H-imidazol-2-yl)pyridine with transition metals. For related pyridyl-imidazole compounds, bidentate chelation involving the pyridine (B92270) nitrogen and one of the imidazole (B134444) nitrogens is a common coordination mode. However, the unique substitution pattern of this compound, with the imidazole group at the 3-position of the pyridine ring, may influence its ability to form stable chelate rings compared to the more commonly studied 2-substituted isomers. The steric hindrance from the bromo group at the 2-position could also play a significant role in its coordination behavior. Without experimental or computational studies, any description of its binding modes would be purely speculative.

Synthesis and Structural Characterization of Metal Complexes

Complexes with Main Group Metals

No research detailing the synthesis or structural characterization of complexes between this compound and main group metals has been published.

Complexes with Transition Metals (e.g., Palladium, Copper, Ruthenium)

There are no specific reports in the scientific literature on the synthesis and structural characterization of transition metal complexes, including those of palladium, copper, or ruthenium, with this compound serving as a ligand. The synthesis of such complexes would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization would likely involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, but no such data has been made public for this specific compound.

Application of Metal Complexes in Homogeneous and Heterogeneous Catalysis (excluding biological catalysis)

No studies have been published on the application of metal complexes of this compound in homogeneous or heterogeneous catalysis.

Cross-Coupling Reactions Catalyzed by this compound-Metal Complexes

There is no information available on cross-coupling reactions catalyzed by metal complexes of this compound. The presence of a reactive C-Br bond on the ligand itself suggests that it would more likely function as a substrate in palladium-catalyzed cross-coupling reactions rather than as a component of a stable catalyst under typical reaction conditions.

Insufficient Data Available for Specific Chemical Compound

A thorough review of available scientific literature reveals a significant lack of specific research data concerning the coordination chemistry, ligand properties, and particularly the oxidation, reduction, and polymerization catalysis reactions of the chemical compound This compound .

While research exists for structurally related pyridyl-imidazole compounds and their metal complexes, this information is not directly applicable to the specific isomer requested. The precise substitution pattern of the bromo and imidazolyl groups on the pyridine ring is critical to the compound's electronic and steric properties, which in turn govern its behavior in chemical reactions. Generalizations from other, different molecules would be scientifically inaccurate.

Consequently, the subsections on "Oxidation and Reduction Reactions" and "Polymerization Catalysis" cannot be completed at this time due to the absence of published research findings for this compound. No data tables or detailed research findings on these specific topics could be generated.

Theoretical and Computational Studies of 2 Bromo 3 1h Imidazol 2 Yl Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 2-Bromo-3-(1H-imidazol-2-yl)pyridine, Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy. The B3LYP hybrid functional, combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), is frequently used to optimize the molecular geometry and calculate various electronic and spectroscopic properties. nih.govijstr.org Ab initio methods, such as Hartree-Fock (HF), can also be utilized, though DFT methods often provide better correlation with experimental results for many molecular systems. semanticscholar.org These calculations provide a foundational understanding of the molecule's stability, electronic distribution, and reactivity.

The electronic structure of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. In molecules containing aromatic systems like pyridine (B92270) and imidazole (B134444), the HOMO and LUMO are typically π-type orbitals delocalized over the ring structures. nih.govresearchgate.net Analysis of the orbital distribution reveals the regions of the molecule most likely to be involved in electron transfer processes. For instance, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is centered on electron-deficient areas. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Electronic Properties Calculated via DFT

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, negative potential is expected around the nitrogen atoms of the pyridine and imidazole rings, while positive potential may be found near the hydrogen atoms.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. nih.gov Hardness and softness are indicators of the molecule's resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The electrophilicity index quantifies the ability of a species to accept electrons. These descriptors are instrumental in rationalizing and predicting the outcomes of chemical reactions.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom/molecule to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (σ) | 1/η | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ²/2η | Propensity of a species to accept electrons |

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can explore the accessible conformational space and predict how the molecule's shape fluctuates. This is particularly important for understanding how the molecule might interact with a biological receptor or other molecules in a complex environment.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation and characterization of newly synthesized compounds. By calculating the harmonic vibrational frequencies using DFT, one can generate theoretical Infrared (IR) and Raman spectra. ijstr.org The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to confirm the molecular structure and assign specific absorption bands to the corresponding atomic motions. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Visible). These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. semanticscholar.org The predicted absorption maxima (λmax) can be correlated with experimental UV-Vis spectra to understand the electronic properties of the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for experimental ¹H and ¹³C NMR data. semanticscholar.org

Modeling of Reaction Pathways and Transition States in Chemical Transformations

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, computational chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products.

The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Such studies are invaluable for understanding reaction kinetics and predicting regioselectivity. For this compound, potential reactions for study could include nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on one of the aromatic rings. These models help to rationalize experimental observations and can guide the design of new synthetic routes.

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation of 2 Bromo 3 1h Imidazol 2 Yl Pyridine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. nih.gov Its primary strength lies in its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass.

For 2-Bromo-3-(1H-imidazol-2-yl)pyridine, with a molecular formula of C₈H₆BrN₃, HRMS can verify its composition by matching the experimentally observed m/z value of its molecular ion ([M+H]⁺) to the theoretically calculated exact mass. lookchem.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, resulting in two peaks of similar intensity separated by approximately 2 Da.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides critical insights into the molecule's structure through fragmentation analysis. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which corresponds to the breaking of specific chemical bonds. The fragmentation of related heterocyclic structures, such as prazoles, often involves cleavages around the linker connecting the two rings. nih.govresearchgate.net For this compound, likely fragmentation pathways would include the loss of the bromine atom, cleavage of the bond between the pyridine (B92270) and imidazole (B134444) rings, and fragmentation within the imidazole ring itself.

| Ion | Proposed Structure | Calculated m/z ([M+H]⁺) | Notes |

|---|---|---|---|

| [C₈H₇BrN₃]⁺ | Parent Molecular Ion | 223.9872 / 225.9852 | Shows characteristic ⁷⁹Br/⁸¹Br isotopic pattern. |

| [C₈H₇N₃]⁺ | Loss of Br radical | 145.0662 | Represents the core 3-(1H-imidazol-2-yl)pyridine structure. |

| [C₅H₄BrN]⁺ | 2-Bromopyridine (B144113) fragment | 156.9552 / 158.9532 | Results from cleavage of the C-C bond between the rings. |

| [C₃H₃N₂]⁺ | Imidazole fragment | 67.0300 | Results from cleavage of the C-C bond between the rings. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment (e.g., 2D NMR, Solid-State NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. diva-portal.orgsemanticscholar.org While standard one-dimensional ¹H and ¹³C NMR provide initial data, advanced techniques are necessary for the complete and unambiguous assignment of all atoms in this compound.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital.

COSY: Maps ¹H-¹H coupling correlations, identifying neighboring protons on both the pyridine and imidazole rings.

HSQC: Correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of each carbon atom that bears a proton.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and establishing the connectivity between the pyridine and imidazole rings.

¹⁵N NMR: With three distinct nitrogen atoms, ¹⁵N NMR spectroscopy offers a powerful probe into the electronic environment of the heterocyclic systems. ipb.pt The chemical shifts of the pyridine nitrogen versus the two imidazole nitrogens (one pyrrole-type, one imine-type) would be significantly different, reflecting their unique bonding and hybridization states. acs.orgnih.gov Studies on imidazole and related compounds show that the chemical shifts are highly sensitive to protonation state and intermolecular interactions. acs.orgnih.gov

Solid-State NMR (SSNMR): This technique provides structural information on the compound in its solid, crystalline form. It is particularly useful for studying polymorphism and for cases where suitable single crystals for X-ray diffraction cannot be obtained. SSNMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group. acs.org

| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Py-H4 | 7.2 - 7.6 | Chemical shifts are influenced by the bromine and imidazole substituents. |

| Py-H5 | 7.8 - 8.2 | ||

| Py-H6 | 8.3 - 8.7 | ||

| Im-H4/H5 | 7.0 - 7.5 | Two singlets or a complex pattern depending on tautomerism. | |

| N-H | 12.0 - 14.0 | Broad signal, highly dependent on solvent and concentration. | |

| ¹⁵N | Py-N1 | -60 to -90 | Relative to liquid NH₃. Shifts are highly diagnostic of the electronic environment. nih.gov |

| Im-N (imine) | -120 to -150 | ||

| Im-N (pyrrole) | -200 to -230 |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the atomic arrangement, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would provide incontrovertible proof of its constitution and conformation. Key structural parameters that would be determined include:

Bond Lengths: The C-Br bond length, as well as the C-C, C-N bond lengths within and between the two heterocyclic rings.

Bond Angles: The angles defining the geometry of the pyridine and imidazole rings and the relative orientation of the two rings.

Intermolecular Interactions: The crystal packing arrangement would reveal non-covalent interactions such as hydrogen bonds (from the imidazole N-H to a nitrogen atom or bromine on a neighboring molecule) and π-π stacking between the aromatic rings, which govern the solid-state architecture.

While a specific structure for the title compound is not publicly available, analysis of related structures, such as 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, provides expected ranges for key parameters. researchgate.net

| Parameter | Typical Value | Information Gained |

|---|---|---|

| C-Br Bond Length | ~1.88 - 1.92 Å | Confirms the presence and position of the bromine atom. |

| C-N Bond Length (Pyridine) | ~1.33 - 1.35 Å | Defines the geometry of the heterocyclic rings. |

| C=N Bond Length (Imidazole) | ~1.31 - 1.34 Å | |

| Inter-ring C-C Bond Length | ~1.46 - 1.49 Å | Indicates the degree of conjugation between the rings. |

| N-H···N Hydrogen Bond | ~2.8 - 3.1 Å | Reveals key intermolecular packing forces. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "molecular fingerprint" and are excellent for identifying the presence of specific functional groups. mdpi.com The techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa.

For this compound, the spectra would be characterized by several key regions:

>3000 cm⁻¹: Aromatic C-H stretching vibrations from both rings and a potentially broad N-H stretching band from the imidazole group.

1400-1650 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations within the aromatic rings. These are highly characteristic of the heterocyclic core. lew.rosemanticscholar.org

1000-1300 cm⁻¹: In-plane C-H bending modes.

<1000 cm⁻¹: Out-of-plane C-H bending modes and, significantly, the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) can be employed to compute the vibrational frequencies, which aids in the precise assignment of the experimentally observed bands. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring Stretch (C=C, C=N) | 1400 - 1620 | Strong, Multiple Bands |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 750 - 900 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Application of Spectroscopic Methods for In Situ Reaction Monitoring

Modern process chemistry increasingly relies on in situ spectroscopic monitoring to gain real-time insights into reaction dynamics. spectroscopyonline.com Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy or NMR can be used to follow the progress of the synthesis of this compound without the need for manual sampling.